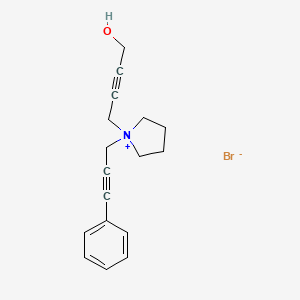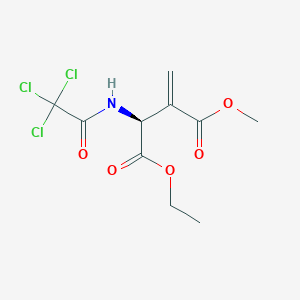
4-Nitrobenzoic acid--4,4'-bipyridine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrobenzoic acid–4,4’-bipyridine (1/1) is a compound formed by the combination of 4-nitrobenzoic acid and 4,4’-bipyridine in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzoic acid–4,4’-bipyridine (1/1) can be achieved through a hydrothermal reaction. In one method, 4,4’-bipyridine and 3-nitrophthalic acid are reacted in the presence of a metal catalyst such as cobalt acetate. During the reaction, 3-nitrophthalic acid undergoes in situ decarboxylation to form 3-nitrobenzoic acid, which then combines with 4,4’-bipyridine to form the desired compound .
Industrial Production Methods
While specific industrial production methods for 4-nitrobenzoic acid–4,4’-bipyridine (1/1) are not well-documented, the general approach involves the use of hydrothermal synthesis techniques. These methods typically involve the use of high temperatures and pressures to facilitate the reaction between the starting materials.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzoic acid–4,4’-bipyridine (1/1) can undergo various chemical reactions, including:
Oxidation: The nitro group in 4-nitrobenzoic acid can be reduced to an amino group under appropriate conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The aromatic rings in both 4-nitrobenzoic acid and 4,4’-bipyridine can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group in 4-nitrobenzoic acid can yield 4-aminobenzoic acid, while oxidation can lead to the formation of 4-nitrobenzoyl chloride .
Scientific Research Applications
4-Nitrobenzoic acid–4,4’-bipyridine (1/1) has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-nitrobenzoic acid–4,4’-bipyridine (1/1) involves its ability to form hydrogen bonds and coordinate with metal ions. The compound can interact with various molecular targets, including enzymes and receptors, through these interactions. The pathways involved in its mechanism of action include the modulation of redox states and the stabilization of specific molecular conformations .
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic acid: Similar to 4-nitrobenzoic acid but with the nitro group in the meta position.
2-Nitrobenzoic acid: Similar to 4-nitrobenzoic acid but with the nitro group in the ortho position.
4,4’-Bipyridine: A component of the compound, known for its ability to form coordination complexes.
Uniqueness
4-Nitrobenzoic acid–4,4’-bipyridine (1/1) is unique due to its specific combination of 4-nitrobenzoic acid and 4,4’-bipyridine, which imparts distinct structural and chemical properties. This combination allows for the formation of stable coordination complexes and hydrogen-bonded networks, making it valuable in the synthesis of advanced materials and in various scientific research applications .
Properties
CAS No. |
781671-19-0 |
|---|---|
Molecular Formula |
C17H13N3O4 |
Molecular Weight |
323.30 g/mol |
IUPAC Name |
4-nitrobenzoic acid;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H8N2.C7H5NO4/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;9-7(10)5-1-3-6(4-2-5)8(11)12/h1-8H;1-4H,(H,9,10) |
InChI Key |
WFWSYIDVUFSNEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C1=CN=CC=C1C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid](/img/structure/B12524500.png)
![2-(6-Methylbicyclo[2.2.1]heptan-2-yl)cyclopentan-1-one](/img/structure/B12524514.png)


![2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12524525.png)
![1,1-Dimethyl-3-[(5-methylhex-4-EN-1-YL)oxy]-5-oxaspiro[3.4]octan-2-one](/img/structure/B12524528.png)
![3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]aniline](/img/structure/B12524529.png)
acetyl}glycine](/img/structure/B12524534.png)
![3-Phenyl-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12524537.png)

![2-[(2-(Prop-2-yl)phenoxy)]pyridine](/img/structure/B12524549.png)
![(2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one](/img/structure/B12524560.png)

